molecular formula C22H23ClF3N B601907 rac Cinacalcet HCl CAS No. 1025064-33-8

rac Cinacalcet HCl

Numéro de catalogue: B601907
Numéro CAS: 1025064-33-8
Poids moléculaire: 393.87
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

rac Cinacalcet HCl is a chiral amine compound that features a naphthalene ring and a trifluoromethyl group

Applications De Recherche Scientifique

rac Cinacalcet HCl has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.

    Industrial Applications: It serves as a building block in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of rac Cinacalcet HCl typically involves the following steps:

    Chiral Resolution: The starting material, a racemic mixture of N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine, is subjected to chiral resolution to obtain the (S)-enantiomer.

    Hydrochloride Formation: The (S)-enantiomer is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Chiral Resolution: Utilizing advanced chiral resolution techniques such as chiral chromatography or enzymatic resolution.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can occur at the trifluoromethyl group, potentially converting it to a trifluoromethyl alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Trifluoromethyl alcohol derivatives.

    Substitution: Various substituted amine derivatives.

Comparaison Avec Des Composés Similaires

    ®-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine (hydrochloride): The enantiomer of the compound, which may exhibit different biological activities.

    N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine: The racemic mixture, which contains both (S)- and ®-enantiomers.

Uniqueness:

  • The (S)-enantiomer is often preferred in medicinal chemistry due to its specific interactions with biological targets, which can lead to improved therapeutic efficacy and reduced side effects compared to the racemic mixture or the ®-enantiomer.

Activité Biologique

Cinacalcet hydrochloride, commonly referred to as rac Cinacalcet HCl, is a calcimimetic agent primarily used in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) undergoing dialysis, as well as for treating hypercalcemia in patients with parathyroid carcinoma. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanism of action, clinical efficacy, and notable case studies.

Cinacalcet acts by enhancing the sensitivity of the calcium-sensing receptor (CaSR) located on parathyroid cells. By binding to this receptor, it mimics the action of calcium, leading to a reduction in parathyroid hormone (PTH) secretion. This mechanism is crucial for regulating calcium homeostasis and mitigating the effects of elevated PTH levels associated with SHPT and hypercalcemia.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : After oral administration, peak plasma concentrations are reached within 2-6 hours. The absolute bioavailability ranges from 20-25%, which can increase by 1.5 to 1.8 times when taken with food .
  • Distribution : The drug is extensively metabolized via hepatic cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, with less than 1% excreted unchanged in urine.
  • Half-life : The terminal elimination half-life is approximately 30-40 hours, allowing for once-daily dosing .
  • Renal and Hepatic Impairment : The pharmacokinetics are minimally affected by renal impairment; however, moderate to severe hepatic impairment significantly increases exposure to the drug .

Clinical Efficacy

Numerous clinical trials have established the efficacy of this compound in reducing serum PTH levels and managing calcium and phosphorus levels in patients with CKD. Key findings from pivotal studies include:

  • Reduction in PTH Levels : In a phase III trial involving 1,136 patients on dialysis, cinacalcet demonstrated a significantly higher proportion of patients achieving target iPTH levels compared to placebo (46% vs. 9%) after treatment .
  • Impact on Calcium and Phosphorus : The treatment also resulted in significant reductions in serum calcium and phosphorus levels, contributing to improved mineral metabolism .
  • Safety Profile : Common adverse effects include nausea and vomiting; however, these are generally mild to moderate and transient .

Case Studies

Case Study 1: Efficacy in Dialysis Patients
A multicenter study assessed the impact of cinacalcet on SHPT among hemodialysis patients. Patients receiving cinacalcet showed an average PTH decrease of 26%, while those on placebo experienced a 22% increase . This underscores the drug's effectiveness in managing PTH levels.

Case Study 2: Genetic Polymorphism Influence
A study explored the influence of the CASR A990G polymorphism on treatment response to cinacalcet. G carriers exhibited significantly lower PTH levels after 12 weeks of treatment compared to non-carriers (mean difference of 253.7 pg/mL), indicating that genetic factors may influence therapeutic outcomes .

Summary Table of Clinical Findings

Study TypePopulationCinacalcet Dose RangePTH Reduction (%)Calcium Reduction (%)Phosphorus Reduction (%)
Phase III TrialCKD Patients on Dialysis30-180 mg/dayUp to 60%Up to 4.6%Not significant
Multicenter StudyHemodialysis PatientsVariableAverage 26%Not specifiedNot specified
Genetic Polymorphism StudyHD Patients with CASR A990GStandard dosingSignificant varianceNot specifiedNot specified

Propriétés

IUPAC Name

N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANQWUQOEJZMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.